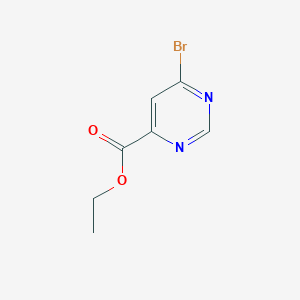

Ethyl 4-bromopyrimidine-6-carboxylate

Description

Ethyl 4-bromopyrimidine-6-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a bromine atom at the 4-position and an ethyl ester group at the 6-position. The bromine atom introduces significant electronic effects, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing nature of the bromine and the ester group, which directs nucleophilic and electrophilic substitutions to specific positions on the aromatic ring.

Properties

IUPAC Name |

ethyl 6-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCBUTKSSGCFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromopyrimidine-6-carboxylate typically involves the bromination of pyrimidine derivatives. One common method is the reaction of ethyl pyrimidine-6-carboxylate with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The bromination process is highly selective, leading to the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromopyrimidine-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate.

Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalyzed by palladium or copper catalysts in the presence of ligands.

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives.

Oxidation Products: Oxidized forms of the pyrimidine ring.

Reduction Products: Reduced pyrimidine derivatives.

Coupling Products: Complex pyrimidine-based structures.

Scientific Research Applications

Ethyl 4-bromopyrimidine-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: Serves as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromopyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrimidine scaffold is highly modifiable, and substituent variations significantly alter physicochemical and reactive properties. Below is a comparative analysis of ethyl 4-bromopyrimidine-6-carboxylate with structurally related compounds:

Electronic and Geometric Effects

- Bromine vs. Trifluoromethyl (CF₃): Bromine’s electronegativity (2.96) and larger atomic radius compared to CF₃ (electron-withdrawing but smaller) result in distinct electronic effects. Bromine deactivates the pyrimidine ring, directing substitutions to meta/para positions, whereas CF₃ increases stability toward oxidation .

- Saturated vs. Aromatic Rings: Saturated pyrimidines (e.g., tetrahydropyrimidines) exhibit reduced conjugation, altering UV absorption and reactivity. For example, the 2-oxo group in ’s compound facilitates hydrogen bonding, influencing crystal packing .

Crystallographic Insights

Crystallographic data for analogs (e.g., bond lengths and angles in –10) reveal how substituents affect molecular geometry:

- The C–Br bond length in brominated pyrimidines (~1.89–1.92 Å) is critical for halogen bonding in supramolecular assemblies.

- Dihedral angles between substituents (e.g., 179.20° for N1–C8–O1 in ) indicate near-planar arrangements, optimizing π-π stacking in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.